molecular formula C11H15NO3 B15254710 5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde

5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde

Cat. No.: B15254710
M. Wt: 209.24 g/mol
InChI Key: NGZQPBCTBRLXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 6-methyl-1,4-oxazepane moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-formylfuran-2-ylboronic acid with 6-methyl-1,4-oxazepane under palladium-catalyzed conditions. The reaction is typically carried out in a mixture of dimethyl sulfoxide (DMSO) and water at ambient temperature, followed by heating to 80°C to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable resources and minimizing waste, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: 5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-carboxylic acid.

    Reduction: 5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of the 6-methyl-1,4-oxazepane moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(6-methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-9-6-12(4-5-14-8-9)11-3-2-10(7-13)15-11/h2-3,7,9H,4-6,8H2,1H3

InChI Key

NGZQPBCTBRLXPV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCOC1)C2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.